Enhanced ERα Binding Affinity
Lasofoxifene exhibits an IC50 of 1.5 nM for ERα, comparable to estradiol (4.8 nM) and at least 10-fold more potent than tamoxifen and raloxifene [1]. This high affinity is maintained across ERβ (IC50 1.2 nM) [2].
| Evidence Dimension | In vitro binding affinity (IC50) to human estrogen receptor alpha (ERα) |
|---|---|
| Target Compound Data | IC50 = 1.5 nM (ERα), 1.2 nM (ERβ) |
| Comparator Or Baseline | Raloxifene: IC50 = 2.9–5.7 nM; Tamoxifen: IC50 = 3.3 nM (for active metabolite 4-hydroxytamoxifen); Estradiol: IC50 = 4.8 nM |
| Quantified Difference | Lasofoxifene IC50 is 1.9-3.8x lower than raloxifene; 2.2x lower than 4-hydroxytamoxifen; comparable to estradiol |
| Conditions | Competitive radioligand binding assay using human recombinant ERα and ERβ |
Why This Matters
Higher receptor affinity enables more effective antagonism at lower doses, potentially improving therapeutic index and reducing off-target effects.
- [1] Gennari, L. (2006). Lasofoxifene: a new type of selective estrogen receptor modulator for the treatment of osteoporosis. Drugs Today (Barc), 42(6), 355-67. doi: 10.1358/dot.2006.42.6.973583. View Source
- [2] ScienceDirect. (2008). Lasofoxifene. In Osteoporosis (Third Edition). Retrieved from https://www.sciencedirect.com/topics/medicine-and-dentistry/lasofoxifene View Source
